molecular formula C12H15NO6 B1612506 Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate CAS No. 870704-19-1

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

Cat. No.: B1612506
CAS No.: 870704-19-1
M. Wt: 269.25 g/mol
InChI Key: PRLDMMBRDYVWRG-UHFFFAOYSA-N
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Description

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a pyrrole derivative featuring an ethylenedioxy bridge (a five-membered 1,4-dioxane ring fused to the pyrrole core) and two ethyl ester groups at positions 2 and 3. This compound is structurally significant as a monomer for synthesizing conductive polymers like polypyrroles, which are used in organic electronics, sensors, and energy storage devices . Its ethylenedioxy substituent enhances electron delocalization and stability compared to unsubstituted pyrroles, making it a critical building block in materials science.

Properties

IUPAC Name

diethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c1-3-16-11(14)7-9-10(19-6-5-18-9)8(13-7)12(15)17-4-2/h13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDMMBRDYVWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(N1)C(=O)OCC)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584523
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-19-1
Record name Diethyl 2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Reaction Conditions and Results

Example Sodium Thiophene (g, mol) 1,2-Dichloroethane (mL, mol) Crown Ether Type Temperature (°C) Reaction Time (h) Product Yield (%) Purity (%)
1 30.4 (0.1) 600 (7.5) 18-crown-6 60 9 44.8 99
4 30.4 (0.1) 800 (10) 15-crown-5 70 7 50.9 99
10 30.4 (0.1) 1000 (12.5) Dicyclohexyl-18-crown-6 + KI 75 4 93.7 99

This method emphasizes the importance of crown ether type, solvent amount, temperature, and reaction time on yield and purity.

A widely referenced academic synthesis of ethylenedioxy derivatives related to diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate involves a five-step process starting from ethyl chloroacetate:

This route provides a total overall yield of approximately 16% for the final ethylenedioxythiophene product but is adaptable for derivatives such as diethyl esters of pyrrole analogs.

Key Reaction Conditions and Yields

Step Reactants / Conditions Solvent / Catalyst Yield (%) Notes
1 Ethyl chloroacetate + Na2S Cyclohexane, reflux 83.1 High purity diethyl thiodiglycolate
2 Diethyl thiodiglycolate + diethyl oxalate + NaOEt Ethanol, reflux 91.6 Formation of disodium intermediate
3 Intermediate + 1,2-dibromoethane + triethylamine DMF, reflux 53.8 Williamson ether synthesis
4 Ester hydrolysis with NaOH, acidification Aqueous NaOH and HCl 81.0 Precipitation of dicarboxylic acid
5 Decarboxylation with Cu catalyst N,N,N',N'-tetraethylethane-1,2-diamine, 180°C 47.9 Final ethylenedioxythiophene formation

Spectroscopic and chromatographic analyses confirm the structure and purity of intermediates and final products.

Alternative Synthesis Routes and Improvements

  • A two-step method involves synthesis from 2,3-dimethoxybuta-1,3-diene and SCl2, followed by reaction with ethane-1,2-diol, but this is less suitable for industrial scale due to expensive reagents and unstable intermediates requiring inert atmosphere and low temperature storage.

  • Recent advances report synthesis of ethylenedioxythiophene derivatives via Williamson ether synthesis with improved catalysts (e.g., triethylamine) and solvents that enhance reaction rate and selectivity.

  • Use of crown ethers as phase transfer catalysts in halogenated solvents (e.g., 1,2-dichloroethane) significantly improves yield and purity by facilitating cyclization reactions.

Summary Table of Preparation Methods

Method Type Key Reagents / Catalysts Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
Crown Ether Catalyzed Cyclization Sodium thiophene derivative, crown ethers, KI 1,2-Dichloroethane 50–75 4–9 44.8–93.7 99 Vacuum distillation and recrystallization
Multi-step from Ethyl Chloroacetate Na2S, diethyl oxalate, 1,2-dibromoethane, Cu catalyst Cyclohexane, ethanol, DMF, diamine solvent RT to 180 Various ~16 (overall) >98 Suitable for large-scale industrial use
Two-step from Dimethoxybuta-1,3-diene SCl2, ethane-1,2-diol Various Variable Variable Low Variable Less industrially viable

Research Findings and Optimization Notes

  • Crown ether type and amount critically affect reaction efficiency; dicyclohexyl-18-crown-6 with potassium iodide showed best yield (~93.7%) at 75°C in 4 hours.

  • Triethylamine as a catalyst in Williamson ether synthesis improves reaction rate and selectivity compared to potassium carbonate or tetrabutyl ammonium bromide.

  • Solvent recovery and recycling (e.g., cyclohexane, DMF) are important for cost-effectiveness and environmental considerations in industrial scale synthesis.

  • Decarboxylation step optimized by using N,N,N',N'-tetraethylethane-1,2-diamine as solvent allows for easier product separation and solvent recycling, reducing environmental impact.

  • Purification typically involves vacuum drying and recrystallization, achieving product purity of 99% or higher, essential for polymerization applications.

This comprehensive analysis consolidates the preparation methods of this compound and related analogs, highlighting reaction conditions, catalysts, solvents, yields, and purification techniques from authoritative patent literature and peer-reviewed research. The data tables summarize critical parameters for practical synthesis and scale-up considerations.

Chemical Reactions Analysis

Polymerization to Form Conductive Polymers

The compound serves as a monomer for synthesizing poly(3,4-ethylenedioxypyrrole) (PEDOP) through oxidative polymerization. This process involves:

  • Oxidative coupling using chemical or electrochemical methods.

  • Post-polymerization modifications to enhance electronic properties.

Key Data:

Reaction ConditionCatalyst/ReagentProduct PropertiesYieldSource
Oxidative polymerization in THFFeCl₃ or (NH₄)₂S₂O₈Conductive PEDOP films70–95%
Electrochemical polymerizationThin films with high conductivity

PEDOP derivatives exhibit parahydrophobic surfaces (water contact angles >140°) and tunable conductivity, making them suitable for bioelectronic applications .

Hydrolysis of Ester Groups

The diethyl ester groups undergo acid-catalyzed hydrolysis to yield dicarboxylic acid derivatives, critical for further functionalization.

Reaction Pathway:

  • Demethylation : Treatment with H₂SO₄ in trifluoroacetic acid (TFA) at 90°C.

  • Ester cleavage : Produces 3,4-ethylenedioxypyrrole-2,5-dicarboxylic acid.

Experimental Results:

Substrate (R-group)ReagentsTemperatureTimeYieldPuritySource
R = butylH₂SO₄, TFA, anisole90°C1 h51%>95%
R = hexylH₂SO₄, TFA, anisole90°C1 h94%>95%
R = dodecylH₂SO₄, TFA, anisole90°C1 h14%>95%

Longer alkyl chains (e.g., dodecyl) reduce reaction efficiency due to steric hindrance .

General Protocol:

  • React with alkane-1,2-diols (2.0 eq) in anhydrous THF.

  • Use triphenylphosphine (2.0 eq) and diethyl azodicarboxylate (DEAD, 2.4 eq) as catalysts.

Example:

  • Product : Diethyl 2-hexyl-3,6-dihydro-2H- dioxino[2,3-c]pyrrole-5,7-dicarboxylate.

  • Yield : 94% with hexyl diol .

Alkylation at the Ethylenedioxy Bridge

The ethylenedioxy group undergoes O-alkylation under phase-transfer catalysis (PTC) conditions.

Optimized Conditions:

ParameterValueSource
CatalystDicyclohexyl-18-crown-6
Co-catalystKI
Solvent1,2-Dichloroethane
Temperature75°C
Molar ratio (substrate:DCE)1:125

Outcome:

  • Conversion : >97% .

  • Selectivity : >98% for alkylated products .

Reduction and Oxidation Pathways

While direct data on redox reactions of the compound is limited in provided sources, analogous systems suggest:

  • Reduction : Possible conversion of ester groups to alcohols using LiAlH₄.

  • Oxidation : Formation of quinone-like structures under strong oxidizing conditions (e.g., KMnO₄/H⁺).

Scientific Research Applications

Chemical Applications

Conductive Polymers
DEEDP serves as a crucial monomer in the synthesis of conductive polymers. These polymers are significant in electronics due to their ability to conduct electricity while maintaining flexibility and lightweight properties. The polymerization of DEEDP leads to materials that can be used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Electrochemical Devices
Research has shown that DEEDP can be employed in electrochemical devices such as sensors and batteries. The compound's ability to form stable conductive networks enhances the efficiency of charge transport within these devices .

Biological Applications

Bioelectronics
In the realm of bioelectronics, DEEDP has been investigated for its potential use in biosensors and drug delivery systems. Its biocompatibility makes it suitable for integration into biological environments, allowing for real-time monitoring of biochemical processes .

Case Study: Biosensor Development
A study demonstrated the use of DEEDP-based polymers in developing biosensors capable of detecting glucose levels in diabetic patients. The conductive properties of the polymer facilitated rapid electron transfer, leading to enhanced sensitivity and specificity .

Material Science Applications

Electrooptical Materials
DEEDP is utilized in producing electrooptical materials that find applications in displays and optical switches. The unique molecular structure of DEEDP contributes to its favorable optical properties, making it a candidate for advanced optical devices .

Case Study: Optical Device Fabrication
Research involving the fabrication of electrochromic devices using DEEDP revealed that the polymer exhibited reversible color changes upon electrical stimulation, highlighting its potential for use in smart windows and displays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate, differing in substituents, ester groups, or oxygen bridge lengths. These variations significantly influence their physical properties, reactivity, and applications.

Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate

  • Structure : Features a propylenedioxy (six-membered 1,5-dioxane) bridge instead of ethylenedioxy.
  • Alters π-conjugation and redox properties due to increased flexibility, which may affect conductivity in polymerized forms .
  • Molecular Formula: C₁₃H₁₇NO₆ (vs. C₁₂H₁₅NO₆ for the ethylenedioxy analog).

Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate

  • Structure : Methyl groups at positions 2 and 4 instead of the ethylenedioxy bridge.
  • Impact :
    • Lacks the electron-rich dioxane ring, reducing electronic conductivity.
    • Higher hydrophobicity due to alkyl groups; melting point = 135–136°C .
    • Used in organic synthesis as a precursor for porphyrin analogs rather than conductive polymers .
  • Molecular Formula: C₁₂H₁₇NO₄.

Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate

  • Structure : Dihydroxy substituents at positions 3 and 4, with methyl esters.
  • Impact: Hydroxyl groups enable hydrogen bonding, increasing solubility in polar solvents (e.g., water or ethanol) . Lower thermal stability compared to ethylenedioxy derivatives due to oxidative sensitivity of phenolic groups. Potential applications in chelation chemistry or as intermediates for bioactive molecules .
  • Molecular Formula: C₈H₉NO₆.

Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

  • Structure : Includes a benzyl group at position 1.
  • Impact :
    • The bulky benzyl substituent sterically hinders polymerization, reducing utility in conductive materials.
    • Enhanced lipophilicity makes it suitable for hydrophobic coatings or drug delivery systems .

Key Comparative Data

Compound Name Substituents Molecular Formula Melting Point (°C) Key Applications
This compound Ethylenedioxy bridge, ethyl esters C₁₂H₁₅NO₆ Not reported Conductive polymers, organic electronics
Diethyl 3,4-propylenedioxypyrrole-2,5-dicarboxylate Propylenedioxy bridge C₁₃H₁₇NO₆ Not reported Flexible electronics, sensors
Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate 2,4-dimethyl, ethyl esters C₁₂H₁₇NO₄ 135–136 Organic synthesis, porphyrin analogs
Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate 3,4-dihydroxy, methyl esters C₈H₉NO₆ Not reported Chelation agents, pharmaceuticals

Biological Activity

Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate (DEEDP) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique biological activities and potential applications. This article provides an in-depth examination of the biological activity of DEEDP, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with ethylene dioxo groups and two carboxylate substituents. This configuration contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H14N2O6
Molecular Weight270.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

The biological activity of DEEDP is primarily attributed to its ability to interact with specific cellular targets. Research indicates that DEEDP exhibits inhibitory effects on various signaling pathways crucial for cell proliferation and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : DEEDP has been shown to inhibit EGFR kinase activity, which disrupts downstream signaling pathways such as MAPK/ERK and PI3K/AKT. These pathways are vital for cancer cell growth and survival, indicating that DEEDP may have potential as an anticancer agent.
  • Antioxidant Activity : Studies suggest that DEEDP possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals. This activity may contribute to its cytoprotective effects in various cellular models .

Anticancer Activity

A series of in vitro studies evaluated the anticancer efficacy of DEEDP against several cancer cell lines:

  • MCF-7 (Breast Cancer) : DEEDP demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent cytotoxicity.
  • HepG-2 (Liver Cancer) : The compound exhibited a dose-dependent inhibition of cell proliferation, with apoptosis being confirmed through flow cytometry analysis.
  • HCT-116 (Colon Cancer) : DEEDP treatment resulted in G1 phase cell cycle arrest, suggesting a mechanism that prevents cancer cell replication.

Antioxidant Effects

In a study assessing oxidative stress markers in C2C12 myoblasts treated with DEEDP, results showed a marked decrease in malondialdehyde levels and an increase in glutathione content, indicating enhanced cellular defense mechanisms against oxidative damage .

Research Findings

Recent publications have highlighted the multifaceted biological activities of DEEDP:

  • Cell Proliferation Inhibition : Research published in ACS Chemical Materials demonstrated that DEEDP effectively inhibits the proliferation of various cancer cell lines through EGFR pathway modulation .
  • Neuroprotective Effects : A study indicated that DEEDP may protect neuronal cells from apoptosis induced by neurotoxic agents, providing insights into its potential use in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate and its derivatives?

The synthesis typically involves functionalizing the pyrrole core with ethylenedioxy and ester groups. A key method includes BF₃-catalyzed photocycloaddition reactions to form cyclobutane intermediates, followed by decarboxylation or esterification steps. For example, BF₃-controlled [2+2]-photocycloaddition of δ-lactams generates intermediates that are further modified into pyrrolidine dicarboxylates . Alternative routes involve biocatalytic desymmetrization of symmetric precursors (e.g., cis-diethyl 1-benzylpyrrolidine-2,5-dicarboxylate) using lipases or esterases to achieve enantioselectivity .

Q. How can crystallographic data for this compound be validated to resolve structural ambiguities?

Crystallographic validation relies on software suites like SHELX (for structure solution and refinement) and ORTEP-III (for graphical representation). SHELXL is widely used for small-molecule refinement, leveraging high-resolution X-ray diffraction data to optimize bond lengths and angles . Discrepancies in dihedral angles or hydrogen bonding can be resolved using density functional theory (DFT) calculations cross-referenced with experimental data .

Advanced Research Questions

Q. What experimental and computational strategies are employed to analyze sodium-ion storage mechanisms in ethylenedioxypyrrole-based electrodes?

Electrochemical studies (cyclic voltammetry, galvanostatic cycling) combined with DFT-based evolutionary algorithms are used to model sodium-ion intercalation. For example, disodium pyridine-2,5-dicarboxylate anodes show sodium storage via reversible redox reactions at carboxylate groups, with diffusion barriers calculated using nudged elastic band (NEB) methods . In situ X-ray diffraction and solid-state NMR can further validate phase transitions during charge/discharge .

Q. How do substituents on the pyrrole ring influence electrochemical stability in energy storage applications?

Substituents like ethylenedioxy groups enhance conjugation and redox activity, while ester groups (e.g., diethyl) tune solubility and ion diffusion. Comparative studies on 2,6-dimethylpyridine-3,5-dicarboxylate derivatives reveal that electron-withdrawing groups (e.g., fluorine) improve oxidative stability by lowering the highest occupied molecular orbital (HOMO) energy . Stability is quantified via accelerated degradation tests (e.g., 1000 cycles at 5C) and DFT-predicted degradation pathways .

Q. What methodologies address contradictions in spectroscopic vs. computational data for this compound’s tautomeric forms?

Tautomeric equilibria (e.g., keto-enol) are resolved using variable-temperature NMR to detect dynamic exchange, complemented by time-dependent DFT (TD-DFT) simulations of chemical shifts. For example, discrepancies in ¹H NMR peak splitting for dihydro-pyridine derivatives are reconciled by simulating solvent effects (e.g., acetonitrile vs. DMSO) on tautomer populations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
Reactant of Route 2
Diethyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate

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